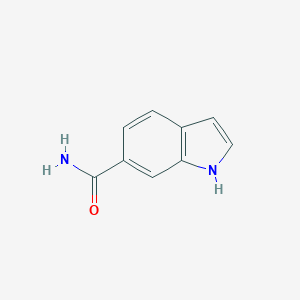

1H-Indole-6-carboxamide

Overview

Description

1H-Indole-6-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a key structural component in many bioactive molecules, making this compound an important compound for scientific research and industrial applications.

Mechanism of Action

- 1H-Indole-6-carboxamide is a derivative of the indole scaffold, a heterocyclic organic compound. It has a benzene ring fused to a pyrrole ring, with seven positions available for substitutions .

- The primary targets of this compound are likely enzymes and proteins due to the presence of a carboxamide moiety. This moiety forms hydrogen bonds with these biomolecules, often inhibiting their activity .

Target of Action

Mode of Action

This compound . 🧪🔍🔬 .

Biochemical Analysis

Biochemical Properties

1H-Indole-6-carboxamide, like other indole derivatives, has unique inhibitory properties. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .

Cellular Effects

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

The molecular mechanism of this compound is not entirely clear. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .

Preparation Methods

The synthesis of 1H-Indole-6-carboxamide can be achieved through various methods. One common approach involves the amidation of 1H-Indole-6-carboxylic acid with an appropriate amine. This reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1H-Indole-6-carboxamide undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indole derivatives, while acylation can produce acylated indoles .

Scientific Research Applications

1H-Indole-6-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Indole-6-carboxamide can be compared with other indole derivatives, such as 1H-Indole-3-carboxamide and 1H-Indole-2-carboxamide. While all these compounds share the indole nucleus, their biological activities and applications may differ due to variations in the position and nature of the substituents on the indole ring . For example:

1H-Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.

1H-Indole-2-carboxamide: Studied for its antimicrobial and antiviral activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity to biological targets and its overall pharmacological profile .

Biological Activity

1H-Indole-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological effects, structure-activity relationships, and potential therapeutic applications of this compound, drawing from recent research findings.

Overview of this compound

This compound belongs to a class of compounds known as indoles, which are characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives have been widely studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

This compound and its derivatives have shown promising anticancer properties. For instance, a study evaluated various indole-2-carboxamide derivatives for their antiproliferative effects against breast cancer cell lines (MCF-7). Compounds containing the phenethyl moiety exhibited greater potency than others, with some derivatives achieving GI50 values as low as 0.95 µM, comparable to the standard drug doxorubicin .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5d | MCF-7 | 0.95 | EGFR and CDK2 inhibition |

| 5e | MCF-7 | 1.10 | Apoptosis induction |

| 5k | MCF-7 | 1.50 | Multi-target kinase inhibition |

Additionally, research has indicated that indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bcl2 and p53 .

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are significant, particularly in the context of sepsis and other inflammatory diseases. A study reported that certain indole-2-carboxamide derivatives effectively inhibited lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages. Notably, compounds identified as 14f and 14g demonstrated substantial reductions in pulmonary inflammation in vivo without causing organ toxicity .

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. Research indicates that modified indole-6-carboxamides exhibit antibacterial and antifungal activities against various pathogens. For example, new indole-6-carboxylic acid derivatives were synthesized and evaluated for their cytotoxicity against several cancer cell lines, demonstrating selective activity against HCT116, HeLa, and HT29 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications to the indole ring or the carboxamide group can significantly affect its potency and selectivity for specific biological targets. For instance:

- Substituents on the Indole Ring : The presence of halogen atoms or alkyl groups can enhance binding affinity to target proteins.

- Carboxamide Variations : Different amide substituents can modulate pharmacokinetic properties and improve oral bioavailability .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Halogen substitution | Increased potency against cancer |

| Alkyl chain length | Enhanced solubility and absorption |

| Aromatic groups | Improved target selectivity |

Case Study 1: Anticancer Efficacy

In a controlled study involving multiple indole derivatives, compounds were tested for their ability to inhibit EGFR and CDK2 kinases. The most effective compounds showed IC50 values ranging from 89 to 137 nM against EGFR, indicating strong potential for development as targeted cancer therapies .

Case Study 2: Anti-inflammatory Effects

A series of experiments demonstrated that specific indole derivatives could significantly reduce inflammation markers in animal models of sepsis. The results indicated that these compounds could serve as effective treatments for inflammatory conditions without adverse effects on organ function .

Properties

IUPAC Name |

1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLFFCRGGGXQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344172 | |

| Record name | 1H-Indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-88-8 | |

| Record name | 1H-Indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of 1H-Indole-6-carboxamide derivatives influence their binding affinity to Factor Xa?

A1: Research highlights the impact of structural variations on the binding affinity of this compound derivatives to Factor Xa, a key enzyme in the coagulation cascade. For instance, the study by [] investigates the crystal structure of Factor Xa in complex with the inhibitor 3-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclohexyl)-1H-indole-6-carboxamide. This detailed structural analysis provides insights into the specific interactions between the inhibitor and the active site of Factor Xa, paving the way for the development of more potent and selective anticoagulants.

Q2: Can you elaborate on the synthetic routes employed for the production of this compound derivatives?

A2: The synthesis of this compound derivatives often involves multi-step procedures. A commercially advantageous synthesis of 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide is described in []. This method involves the coupling of (7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)acetaldehyde, obtained by oxidizing 8-(2-hydroxyethyl)-7-methoxy-2,2-dimethylchroman-4-one, with N-methyl-1-(piperidin-4-yl)-1H-indole-6-carboxamide. This approach underscores the potential for developing efficient and scalable synthetic strategies for these compounds.

Q3: What insights do we gain from the crystal structure of human BACE-1 complexed with a this compound derivative?

A3: The crystal structure of human BACE-1 (beta-secretase 1) in complex with 1-ethyl-N-((1S,2R)-2-hydroxy-3-(((3-(methyloxy)phenyl)methyl)amino)-1-(phenylmethyl)propyl)-4-(2-oxo-1- pyrrolidinyl)-1H-indole-6-carboxamide is analyzed in []. This structure provides a detailed view of the inhibitor's interaction with the enzyme's active site. This information is crucial for understanding the inhibitory mechanism and for guiding the design of novel BACE-1 inhibitors, which hold therapeutic potential for Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.